molecular formula C18H15ClN2O5S B213574 5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide

5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide

Cat. No. B213574
M. Wt: 406.8 g/mol
InChI Key: RISZJEPZUYFOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide, also known as CP-690,550, is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors, which have been shown to have anti-inflammatory and immunosuppressive effects. In

Mechanism of Action

5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide works by inhibiting the activity of Janus kinases, which are enzymes that play a crucial role in the signaling pathways involved in the immune response. Specifically, it inhibits the activity of Janus kinase 3, which is involved in the signaling pathways of various cytokines, including interleukin-2 and interleukin-15. By inhibiting the activity of Janus kinase 3, 5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide can suppress the immune response and reduce inflammation.
Biochemical and Physiological Effects:
5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide has been shown to have significant biochemical and physiological effects in various disease models. In rheumatoid arthritis, it has been shown to reduce joint inflammation and improve joint function. In psoriasis, it has been shown to reduce skin inflammation and improve skin lesions. In inflammatory bowel disease, it has been shown to reduce intestinal inflammation and improve clinical symptoms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide in lab experiments is its specificity for Janus kinase 3. This allows researchers to selectively target the immune response and study its effects in various disease models. However, one limitation of using 5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide. One area of interest is its potential for use in other autoimmune diseases, such as multiple sclerosis and lupus. Another area of interest is its potential for use in combination with other immunosuppressive drugs to improve their efficacy. Finally, there is a need for further research on the long-term safety and efficacy of 5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide in humans.

Synthesis Methods

5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzyl chloride with 2,3,4,5-tetrafluorophenol to form 2-chloro-5-(2,3,4,5-tetrafluorophenoxy)toluene. This intermediate is then reacted with 4-aminobenzenesulfonamide to form 5-(2,3,4,5-tetrafluorophenoxy)-N-(4-sulfamoylphenyl)toluene. Finally, this compound is subjected to a Friedel-Crafts acylation reaction with furan-2-carboxylic acid to yield 5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide.

Scientific Research Applications

5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have significant anti-inflammatory and immunosuppressive effects by inhibiting the activity of Janus kinases, which are key signaling molecules involved in the immune response.

properties

Product Name

5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide

Molecular Formula

C18H15ClN2O5S

Molecular Weight

406.8 g/mol

IUPAC Name

5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide

InChI

InChI=1S/C18H15ClN2O5S/c19-15-3-1-2-4-16(15)25-11-13-7-10-17(26-13)18(22)21-12-5-8-14(9-6-12)27(20,23)24/h1-10H,11H2,(H,21,22)(H2,20,23,24)

InChI Key

RISZJEPZUYFOAI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.